3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazole ring, a thiadiazole ring, and a pyrazole moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then reacted with hydrazine hydrate to yield the corresponding 1,2,4-triazole-3-thiol. The final step involves the condensation of this triazole-3-thiol with 1H-pyrazole-1-carbaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-methylphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-nitrophenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its methoxyphenyl group, which can influence its electronic properties and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy and selectivity compared to similar compounds .
Properties
Molecular Formula |
C14H12N6OS |
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Molecular Weight |
312.35 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(pyrazol-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H12N6OS/c1-21-11-5-3-10(4-6-11)13-16-17-14-20(13)18-12(22-14)9-19-8-2-7-15-19/h2-8H,9H2,1H3 |
InChI Key |
SBZYIQGVPHDHCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CN4C=CC=N4 |
Origin of Product |
United States |
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